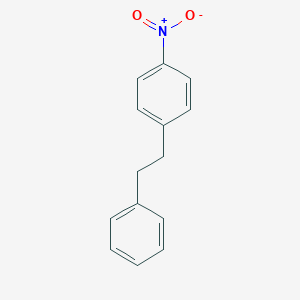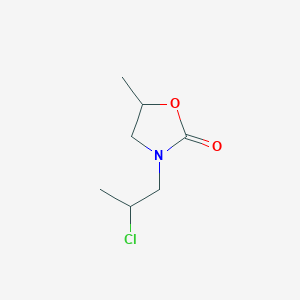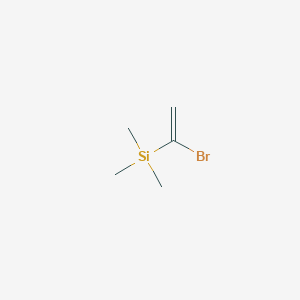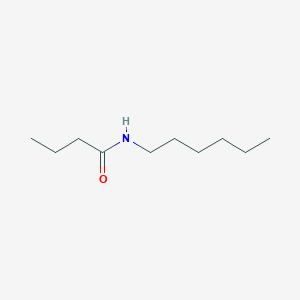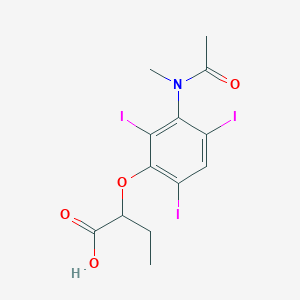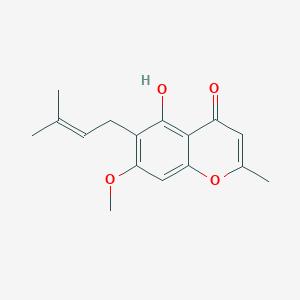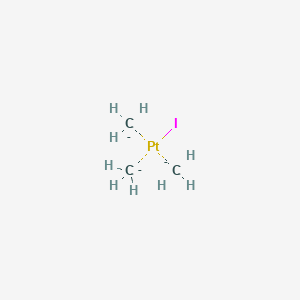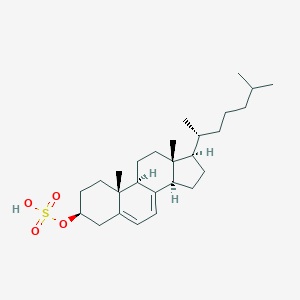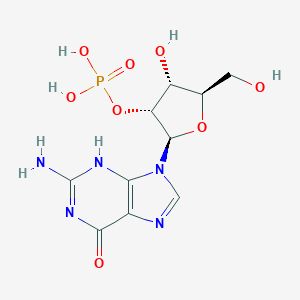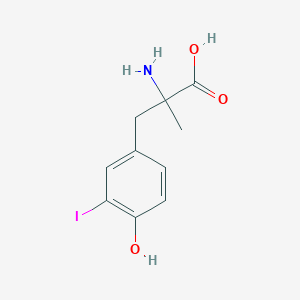
3-Iodo-alpha-methyltyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-alpha-methyltyrosine (IMT) is a non-proteinogenic amino acid that is commonly used in scientific research. It is a derivative of tyrosine and is known for its ability to inhibit the enzyme tyrosine hydroxylase. This enzyme is responsible for the conversion of tyrosine to L-DOPA, which is a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine. By inhibiting tyrosine hydroxylase, IMT can be used to study the role of these neurotransmitters in various physiological and pathological conditions.
Mecanismo De Acción
3-Iodo-alpha-methyltyrosine inhibits the enzyme tyrosine hydroxylase by binding to its active site. This prevents the conversion of tyrosine to L-DOPA, which in turn reduces the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. This allows researchers to study the effects of these neurotransmitters on various physiological and pathological conditions.
Efectos Bioquímicos Y Fisiológicos
3-Iodo-alpha-methyltyrosine has been shown to reduce the levels of dopamine, norepinephrine, and epinephrine in various tissues and organs. This can lead to changes in behavior, mood, and other physiological processes. For example, 3-Iodo-alpha-methyltyrosine has been shown to reduce the symptoms of Parkinson's disease by reducing the levels of dopamine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Iodo-alpha-methyltyrosine in lab experiments is that it allows researchers to selectively inhibit the production of specific neurotransmitters. This can help to elucidate the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation is that 3-Iodo-alpha-methyltyrosine is not selective for tyrosine hydroxylase and can also inhibit other enzymes that use tyrosine as a substrate.
Direcciones Futuras
There are several future directions for research involving 3-Iodo-alpha-methyltyrosine. One area of interest is the role of dopamine in addiction and reward pathways. 3-Iodo-alpha-methyltyrosine could be used to study the effects of dopamine depletion on these pathways and to identify potential targets for drug development. Another area of interest is the role of norepinephrine in anxiety disorders. 3-Iodo-alpha-methyltyrosine could be used to study the effects of norepinephrine depletion on anxiety and to identify potential targets for drug development. Finally, 3-Iodo-alpha-methyltyrosine could be used in combination with other drugs to study the interactions between different neurotransmitters and to identify potential drug combinations for the treatment of various neurological disorders.
Métodos De Síntesis
3-Iodo-alpha-methyltyrosine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the carboxylic acid group of tyrosine, followed by iodination of the aromatic ring, and then removal of the protecting group. The final product is purified through chromatography to obtain pure 3-Iodo-alpha-methyltyrosine.
Aplicaciones Científicas De Investigación
3-Iodo-alpha-methyltyrosine has been widely used in scientific research to study the role of neurotransmitters in various physiological and pathological conditions. It has been used to investigate the role of dopamine in addiction, Parkinson's disease, and schizophrenia. It has also been used to study the role of norepinephrine in depression and anxiety disorders.
Propiedades
Número CAS |
14684-02-7 |
|---|---|
Nombre del producto |
3-Iodo-alpha-methyltyrosine |
Fórmula molecular |
C10H12INO3 |
Peso molecular |
321.11 g/mol |
Nombre IUPAC |
2-amino-3-(4-hydroxy-3-iodophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15) |
Clave InChI |
KPOIUSXAPUHQNA-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |
SMILES canónico |
CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |
Otros números CAS |
14684-02-7 |
Sinónimos |
123I-IMT 3-(123I)iodo-L-alpha-methyl tyrosine 3-(125I)iodo-alpha-methyl-L-tyrosine 3-iodo-alpha-methyltyrosine 3-iodo-alpha-methyltyrosine, (DL)-isomer 3-iodo-alpha-methyltyrosine, (L)-isomer 3-iodo-alpha-methyltyrosine, 123I-labeled 3-iodo-alpha-methyltyrosine, 123I-labeled, (L)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (D)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (DL)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (L)-isomer L-3-(123)I-iodo alpha-methyltyrosine L-3-iodo alpha-methyltyrosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



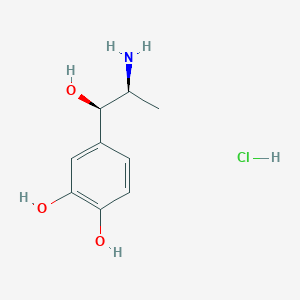
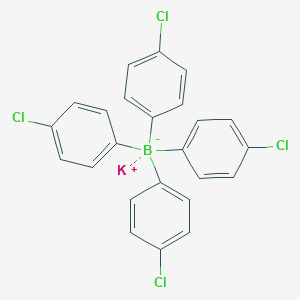
![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)
